4,5,6,7-テトラヒドロベンゾイミダゾール-5-カルボン酸硫酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

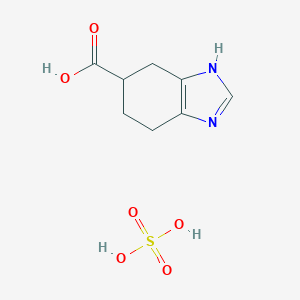

4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate is a useful research compound. Its molecular formula is C8H12N2O6S and its molecular weight is 264.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

作用機序

Target of Action

The primary target of 4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate is the Thrombin Activatable Fibrinolysis Inhibitor (TAFI) . TAFI plays a crucial role in the regulation of fibrinolysis, the process that prevents blood clots from growing and becoming problematic.

Mode of Action

4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate acts as a conformationally restricted inhibitor of active TAFI . This means it binds to TAFI and changes its shape, preventing it from interacting with other molecules and carrying out its function.

Biochemical Pathways

By inhibiting TAFI, 4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate affects the fibrinolytic pathway . This pathway is responsible for the breakdown of fibrin, a protein that forms a mesh-like structure to stabilize blood clots. Inhibition of TAFI can lead to enhanced fibrinolysis, resulting in the prevention or dissolution of blood clots.

Result of Action

The primary result of the action of 4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate is the protection of fibrin clots against lysis . By inhibiting TAFI, the compound prevents the stabilization of blood clots, allowing the body’s natural fibrinolytic processes to break down clots more effectively.

Action Environment

The action, efficacy, and stability of 4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate can be influenced by various environmental factors. For instance, the compound is stable under normal conditions but may decompose under high temperature, strong light, or in the presence of strong oxidizing agents . Its solubility is higher in water than in organic solvents , which could influence its distribution and absorption in the body.

生物活性

4,5,6,7-Tetrahydrobenzimidazole-5-carboxylic acid sulfate (THBCA-SO₄) is a heterocyclic compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of THBCA-SO₄, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

THBCA-SO₄ features a benzimidazole core with a carboxylic acid and sulfate functional groups. Its molecular formula is C₈H₁₂N₂O₆S, and it possesses unique properties that contribute to its biological activity.

THBCA-SO₄ interacts with various biological targets, primarily through inhibition of key enzymes and receptors. One significant mechanism involves the inhibition of angiotensin-converting enzyme (ACE) , which plays a crucial role in the regulation of blood pressure. Studies have shown that derivatives of this compound exhibit varying degrees of ACE inhibition, making them potential candidates for antihypertensive therapies .

Biological Activity

Research indicates that THBCA-SO₄ exhibits a range of biological activities:

- Antihypertensive Effects : The compound has been tested for its ability to lower blood pressure by inhibiting ACE. In vitro studies have demonstrated an IC₅₀ value comparable to established ACE inhibitors .

- Anticancer Properties : THBCA-SO₄ derivatives have shown promise as tubulin inhibitors, disrupting microtubule dynamics essential for cell division. This mechanism suggests potential applications in cancer therapy.

- Anti-inflammatory Activity : Compounds similar to THBCA-SO₄ have been investigated for their anti-inflammatory effects through COX-2 inhibition, indicating possible therapeutic uses in inflammatory diseases.

Case Studies

Several studies highlight the biological activities of THBCA-SO₄ and its derivatives:

- ACE Inhibition Study :

-

Tubulin Polymerization Inhibition :

- A study focused on the effects of THBCA-SO₄ on tubulin polymerization showed that it effectively inhibited microtubule formation in vitro.

- This property was linked to cytotoxic effects in cancer cell lines, suggesting its potential as an anticancer agent.

-

Anti-inflammatory Effects :

- In vivo models demonstrated that THBCA-SO₄ reduced inflammation markers in animal models of arthritis.

- The compound's ability to inhibit COX-2 activity was confirmed through biochemical assays.

Data Table: Biological Activities of THBCA-SO₄ Derivatives

特性

IUPAC Name |

sulfuric acid;4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.H2O4S/c11-8(12)5-1-2-6-7(3-5)10-4-9-6;1-5(2,3)4/h4-5H,1-3H2,(H,9,10)(H,11,12);(H2,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWWJFUZXREUDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)O)NC=N2.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564752 |

Source

|

| Record name | 4,5,6,7-Tetrahydro-1H-benzimidazole-6-carboxylic acid--sulfuric acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131020-49-0 |

Source

|

| Record name | 4,5,6,7-Tetrahydro-1H-benzimidazole-6-carboxylic acid--sulfuric acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。